2-chloro-1-methyl-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis and Mechanistic Research
The indole moiety, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, represents a cornerstone of organic chemistry. semanticscholar.orgresearchgate.net Its structural motif is prevalent in a vast array of natural products, pharmaceuticals, and functional materials, underscoring its profound importance in both biological and materials sciences. semanticscholar.orgresearchgate.netmdpi.com The indole core can exist in different tautomeric forms, which influences the chemical reactivity and biological interactions of its derivatives. mdpi.com This versatility makes indole derivatives a central focus in drug discovery and development. mdpi.comresearchgate.net
In the realm of modern organic synthesis, the construction and functionalization of the indole scaffold are of paramount interest. semanticscholar.orgresearchgate.net Classic methods like the Fischer and Reissert indole syntheses have been complemented by a host of advanced, metal-catalyzed reactions and C-H activation strategies, providing chemists with a sophisticated toolbox for creating complex indole-containing molecules. researchgate.net The functionalization of the indole ring at various positions, such as the N-1 and C-2 positions, is a significant area of research, as it allows for the fine-tuning of the molecule's properties. semanticscholar.org
Beyond their role as synthetic targets, indole scaffolds are also instrumental in mechanistic research. The electronic nature of the indole ring system can be modulated by substituents, making it an excellent platform for studying reaction mechanisms, including electrophilic aromatic substitution, transition-metal-catalyzed cross-coupling reactions, and pericyclic reactions. The insights gained from these studies not only deepen our fundamental understanding of chemical reactivity but also guide the development of new synthetic methodologies.
Contextualization of 2-Chloro-1-methyl-1H-Indole within Halogenated N-Heterocycles
Halogenated N-heterocycles are a critical class of compounds in organic synthesis. sigmaaldrich.com The incorporation of a halogen atom, such as chlorine, into a nitrogen-containing heterocyclic ring system imparts unique chemical properties. sigmaaldrich.commdpi.comresearchgate.net Halogens can act as effective leaving groups in nucleophilic substitution reactions and are key functionalities for engaging in a wide variety of transition-metal-catalyzed cross-coupling reactions. thieme-connect.com This reactivity makes halogenated N-heterocycles valuable synthetic intermediates for the construction of more complex molecular architectures. sigmaaldrich.comthieme-connect.com
This compound belongs to this important class of halogenated N-heterocycles. The presence of the chlorine atom at the C-2 position of the indole ring, a typically electron-rich position, significantly alters the reactivity profile of the molecule. This modification makes the C-2 position susceptible to nucleophilic attack and enables its participation in various coupling reactions, which might not be as readily achievable with the parent 1-methyl-1H-indole. The methyl group at the N-1 position prevents N-H reactivity, thereby directing functionalization to other positions on the indole ring.
The strategic placement of the chloro and methyl groups in this compound makes it a versatile building block. For instance, derivatives of this compound, such as this compound-3-carbaldehyde and 2-chloro-1-(1-methyl-1H-indol-3-yl)-ethanone, serve as key intermediates in the synthesis of a range of other molecules. cymitquimica.com The chloro group can be displaced by various nucleophiles, and the other functional groups can undergo a multitude of chemical transformations, highlighting the synthetic utility of this halogenated indole.
Scope and Research Objectives for Comprehensive Academic Investigation of the Compound
A comprehensive academic investigation of this compound would encompass several key research objectives aimed at fully elucidating its chemical properties and synthetic potential. The primary areas of focus would include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its derivatives is a fundamental objective. This includes the exploration of various chlorinating agents and reaction conditions to optimize yield and purity. Thorough characterization of the compound and its derivatives using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography is essential to confirm their structures.
Reactivity and Mechanistic Studies: A detailed investigation into the reactivity of the C-Cl bond is crucial. This would involve studying a wide range of nucleophilic substitution and cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to understand the scope and limitations of this building block. Mechanistic studies, including kinetic analysis and computational modeling, would provide valuable insights into the reaction pathways and the role of catalysts.
Application in Target-Oriented Synthesis: A major goal would be to demonstrate the utility of this compound as a versatile intermediate in the synthesis of more complex and potentially bioactive molecules. This could involve the synthesis of substituted indoles, fused heterocyclic systems, and natural product analogues. The development of novel synthetic strategies that leverage the unique reactivity of this compound would be a significant contribution to the field of organic synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8ClN |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
2-chloro-1-methylindole |
InChI |
InChI=1S/C9H8ClN/c1-11-8-5-3-2-4-7(8)6-9(11)10/h2-6H,1H3 |
InChI Key |
QLATXALTCNYKEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 1 Methyl 1h Indole and Its Key Derivatives
Established Synthetic Routes to the Core Indole (B1671886) System
Traditional methods for the synthesis of the 2-chloro-1-methyl-1H-indole scaffold rely on sequential reactions to introduce the methyl group at the N-1 position and the chloro group at the C-2 position. The order of these steps can be varied to optimize yield and regioselectivity.
N-Alkylation Strategies for 1-Methylation of Indole Nitrogen
The methylation of the indole nitrogen is a fundamental transformation in the synthesis of N-methylated indole derivatives. This can be achieved either before or after the chlorination of the indole ring. Common methods involve the deprotonation of the indole nitrogen followed by reaction with a methylating agent.
A prevalent method for N-methylation involves the use of a base to deprotonate the N-H of the indole ring, followed by quenching with a methyl electrophile. Typical bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. researchgate.net Methyl iodide or dimethyl sulfate (B86663) are commonly employed as the methylating agents. researchgate.net For instance, 6-chloroindole (B17816) can be N-methylated using dimethyl carbonate and potassium carbonate in DMF at reflux temperatures (around 130 °C), with the reaction completing in approximately 3.5 hours. google.com Another approach utilizes dimethyl carbonate in the presence of a base, which is considered an environmentally friendlier methylating agent. researchgate.net
| Methylating Agent | Base | Solvent | Temperature | Reaction Time | Yield |
| Dimethyl Carbonate | K₂CO₃ | DMF | ~130 °C | 3.5 h | High |
| Methyl Iodide/Dimethyl Sulfate | NaH | DMF/Acetonitrile | Reflux | Varies | Good to High |
| Dimethyl Carbonate | Zeolite | DMF | Reflux | 2-3 h | 93-95% |
| Dimethyl Carbonate | KOH/Tetrabutylammonium bromide | DMF | 128 °C | 10 h | ~94% |
N-methylation can also be performed on a pre-existing 2-chloroindole substrate. For example, 2-chloro-1H-indole-3-carbaldehyde can be N-methylated using dimethyl sulfate and sodium hydroxide (B78521) in a DMSO/water mixture at a controlled temperature. clockss.org
Direct and Indirect Chlorination Techniques at the C-2 Position
The regioselective chlorination of the indole nucleus presents a significant challenge due to the high electron density at the C-3 position, which is the preferred site for electrophilic attack. Direct chlorination of 1-methylindole (B147185) with common chlorinating agents often results in the formation of the thermodynamically more stable 3-chloro-1-methyl-1H-indole.
To achieve chlorination at the C-2 position, specific strategies must be employed. One approach involves the use of a directing group on the indole nitrogen. For example, a pyrimidyl protecting group can direct copper-mediated chlorination to the C-2 position using copper(II) chloride. rsc.org Another strategy involves the use of electrophilic chlorinating agents like N-chlorosuccinimide (NCS) under carefully controlled conditions to favor kinetic C-2 chlorination. Metal-free methods for the regioselective chlorination of indoles have also been explored, utilizing reagents like sulfuryl chlorofluoride, where the choice of solvent can influence the formation of 2-chloro or 3-chloroindoles. researchgate.net
An alternative, indirect route to this compound is to start with a pre-functionalized indole. For instance, oxindole (B195798) can be converted to 2-chloroindole-3-carbaldehyde using a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and DMF. mdpi.com The resulting 2-chloroindole derivative can then be N-methylated as described in the previous section.
Synthesis via Chloroacetyl Chloride Intermediates
Chloroacetyl chloride is a highly reactive reagent frequently used in indole chemistry. However, its primary application is in the Friedel-Crafts acylation of the indole ring, predominantly at the C-3 position, due to the high nucleophilicity of this carbon. This reaction typically leads to the formation of 3-chloroacetylindole derivatives. For example, the reaction of 1-methylindole with chloroacetyl chloride in the presence of a base like triethylamine (B128534) results in the formation of 2-chloro-1-(1-methyl-1H-indol-3-yl)-ethanone. arabjchem.org
While chloroacetyl chloride is a source of a chloro-substituted carbon chain, its direct use to form a 2-chloro-substituted indole ring itself is not a standard or direct method. The reaction of indole Grignard reagents with chloroacetyl chloride has been reported to yield 3-chloroacetylindole. bohrium.com Therefore, this method is primarily a route to C-3 acylated indoles rather than C-2 chlorinated indoles. Some studies have shown that N-acylation of indoles with chloroacetyl chloride can occur, leading to intermediates that can be further cyclized or substituted, but this does not directly install a chlorine at the C-2 position of the indole core. rsc.orgresearchgate.net
Novel and Optimized Synthetic Approaches
Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of substituted indoles, including palladium-catalyzed reactions and microwave-assisted syntheses, which offer advantages in terms of yield, regioselectivity, and reaction conditions.
Palladium-Catalyzed Cyclization and Cross-Coupling Reactions for Indole Formation
Palladium catalysis has emerged as a powerful tool for the synthesis of a wide variety of indole derivatives. These methods often involve the formation of the indole ring through intramolecular cyclization or the direct functionalization of a pre-formed indole core.
One notable approach is the palladium-catalyzed cyclization of 2-alkynylanilines. This strategy allows for the construction of the indole skeleton with various substituents. A related method for the synthesis of 3-chloroindoles involves the palladium-catalyzed chlorocyclization of unmasked 2-alkynylanilines. bohrium.comacs.org This provides a direct route to the 2-chloroindole core, which can subsequently be N-methylated to afford this compound.
Palladium catalysts are also employed for the direct C-H functionalization of indoles. For example, direct C-2 arylation of indoles with potassium aryltrifluoroborate salts can be achieved using a Pd(OAc)₂ catalyst in the presence of Cu(OAc)₂. organic-chemistry.org N-substituted indoles, such as 1-methylindole, generally provide higher yields in these reactions. organic-chemistry.org Furthermore, a direct C-2 methylation of indoles bearing a removable N-2-pyrimidyl directing group has been developed using a palladium catalyst, which relies on the use of KF to promote efficient methylation. rsc.org These methods represent advanced strategies for the regioselective functionalization of the indole C-2 position.
| Reaction Type | Catalyst System | Substrates | Product |
| Chlorocyclization | Palladium Catalyst | 2-Alkynylanilines | 3-Chloroindoles |
| Direct C-2 Arylation | Pd(OAc)₂ / Cu(OAc)₂ | Indoles and Potassium Aryltrifluoroborates | 2-Arylindoles |
| Direct C-2 Methylation | Palladium Catalyst / KF | N-Pyrimidylindoles | 2-Methylindoles |
Microwave-Assisted Synthesis Enhancements for Improved Yields and Regioselectivity
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and improved selectivity in shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various indole derivatives.
For instance, the Fischer indole synthesis, a classic method for preparing indoles, has been adapted to microwave conditions, resulting in regioselective synthesis of thieno[3,2-b]indoles in good yields. nih.gov Microwave irradiation has also been employed for the cycloisomerization of 2-alkynylaniline derivatives in water to produce substituted indoles without the need for added catalysts, acids, or bases. researchgate.net
In the context of synthesizing derivatives related to this compound, microwave-assisted synthesis of indole-2-carboxylic acid esters from 2-halo aryl aldehydes or ketones and ethyl isocyanoacetate has been reported to be highly efficient. mdpi.com This suggests that key steps in the synthesis of this compound, such as the N-methylation or palladium-catalyzed reactions, could be significantly enhanced by the application of microwave irradiation, potentially leading to faster and more efficient production of the target compound. nih.govtandfonline.com For example, the synthesis of (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones showed significantly higher yields (85–91%) and dramatically reduced reaction times (30–60 seconds) under microwave irradiation compared to conventional heating (70–83% yield in 7–10 hours).
Strategies for Regioselective Functionalization and Derivatization
The functionalization of the indole core at specific positions is a significant challenge due to the similar reactivity of several C-H bonds. nih.gov However, strategic use of directing groups and tailored reaction conditions allows for the selective derivatization of the this compound framework.
The intrinsic reactivity of the indole ring typically favors electrophilic substitution at the C3 position. When this position is blocked, functionalization can be directed to other sites on the carbocyclic ring (C4, C5, C6, and C7). The presence of the N-methyl group in this compound removes the possibility of N-H directed reactions, which often guide functionalization to the C2 or C7 positions. snnu.edu.cn Nevertheless, other strategies have proven effective.
Key strategies for regioselective functionalization include:
Directed C-H Activation : The introduction of a temporary directing group can steer a metal catalyst to a specific C-H bond. For instance, groups attached to the indole nitrogen can direct arylation to the C7 position. nih.gov While the target molecule is N-methylated, this principle is applied in the synthesis of precursors that are later methylated.
Halogen-Metal Exchange : In poly-halogenated indoles, selective halogen-metal exchange can be achieved by carefully controlling temperature and the organometallic reagent, enabling subsequent functionalization at a specific position.
Substrate-Dependent Reactivity : The electronic properties of existing substituents heavily influence the position of subsequent reactions. A chloro substituent at C2, being electron-withdrawing, can deactivate the pyrrole (B145914) ring, sometimes shifting reactivity towards the benzene (B151609) moiety. nih.gov Conversely, studies on 2-phenylindoles have shown that Rh(II) catalysis can lead to selective alkylation at the C6 position, bypassing the more electronically favored C3 position. snnu.edu.cn For 2-methylindole, this same catalytic system resulted in alkylation at both the C3 and C6 positions. snnu.edu.cn
The table below summarizes various regioselective functionalization strategies applicable to the indole scaffold.
| Position | Method | Reagents/Catalyst | Comments | Reference |
| C4 | C-H Arylation | Pd(PPh₃)₂Cl₂, Ag₂O, DBU | Requires a removable pivaloyl directing group at C3. | nih.gov |
| C5 | C-H Arylation | CuTc, dtpby | Utilizes a pivaloyl directing group at C3. | nih.gov |
| C6 | C-H Alkylation | Rh₂(S-PTTL)₄ | Demonstrated on 2-arylindoles; relies on steric and electronic factors. | snnu.edu.cn |
| C7 | C-H Arylation | Pd(OAc)₂, Ag₂O | Requires a removable N-P(O)tBu₂ directing group. | nih.gov |
One-Pot Synthetic Procedures for Enhanced Efficiency
One-pot syntheses, which involve multiple reaction steps in a single vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Several one-pot procedures have been developed for the synthesis of highly functionalized indoles.
A prominent example is the three-component coupling reaction. Such a reaction can involve an indole (like N-methylindole), an aldehyde, and another nucleophile to rapidly build molecular complexity. chapman.edu For instance, a one-pot, two-step sequential process starting from enaminones, indoles, and acenaphthylene-1,2-dione has been developed to produce highly functionalized bis-indoles, demonstrating the power of this approach. nih.gov This protocol is noted for its operational simplicity and high bond-formation efficiency. nih.gov
Another strategy involves a sequence of reactions, such as nitro reduction, intramolecular condensation, nucleophilic addition, and in-situ alkylation, to produce novel multisubstituted 1-alkoxyindoles in a one-pot fashion. mdpi.com These methods highlight a clear trend towards developing more sustainable and efficient synthetic routes for complex heterocyclic systems. While not always directly yielding this compound, these methodologies are foundational for creating its complex derivatives.
Synthesis of Precursors and Key Intermediates
The availability of key precursors is paramount for the synthesis of more complex target molecules. The preparation of chlorinated indole carbaldehydes and other N-functionalized indoles serves as a critical starting point for further derivatization.
Preparation of this compound-3-carbaldehydes
The compound this compound-3-carbaldehyde is a versatile intermediate. clockss.org A common method for its synthesis involves the N-methylation of 2-chloro-1H-indole-3-carbaldehyde. The parent aldehyde is first treated with a base to deprotonate the indole nitrogen, followed by the addition of a methylating agent.
A specific reported procedure involves the following steps:
A solution of sodium hydroxide in water is added to a solution of 2-chloro-1H-indole-3-carbaldehyde in dimethyl sulfoxide (B87167) (DMSO).
After a brief period, dimethyl sulfate (or a similar methylating agent) is added to the mixture.
The reaction proceeds to completion, and the product, this compound-3-carbaldehyde, is isolated after workup. clockss.org
This reaction is a specific example of the more general Vilsmeier-Haack reaction, which is widely used to introduce a formyl group at the C3 position of indoles using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
The table below outlines a typical reaction protocol for the N-methylation.
| Starting Material | Reagents | Solvent | Conditions | Product | Reference |
| 2-chloro-1H-indole-3-carbaldehyde | 1. NaOH/H₂O2. Dimethyl sulfate | DMSO | Initial temperature rise to ~43 °C, then cooling. | This compound-3-carbaldehyde | clockss.org |
Synthesis of Related N-Functionalized Chlorinated Indoles
The synthesis of N-functionalized chlorinated indoles is a key area of research, providing access to a wide array of derivatives with diverse properties. Strategies for creating these compounds generally fall into two categories: functionalizing the nitrogen of a pre-existing chlorinated indole or constructing the indole ring with the N-substituent already in place.
Direct N-alkylation is a common method. mdpi.com For chlorinated indoles, this involves treating the N-H indole with a strong base followed by an alkyl halide. This approach is used to synthesize precursors like 3-acetyl-N-alkyl-2-chloroindoles, which can then be used in subsequent reactions to build more complex structures, such as indolo[2,3-b]quinolines. researchgate.net
More advanced organocatalytic methods have been developed for the enantioselective N-alkylation of indolines, which are subsequently oxidized to the corresponding N-functionalized indoles. mdpi.com These methods provide chiral, non-racemic products, which are highly valuable in pharmaceutical research. While often demonstrated on non-chlorinated systems, the principles are applicable to chlorinated analogs.
Reactivity and Chemical Transformations of 2 Chloro 1 Methyl 1h Indole
Nucleophilic Substitution Reactions at the C-2 Chloro Group
The chlorine atom at the C-2 position of the indole (B1671886) ring is a versatile handle for introducing a wide range of functional groups. This is achieved through various nucleophilic substitution pathways, including direct displacement and modern metal-catalyzed cross-coupling reactions.
The C-2 chloro group of 2-chloro-1-methyl-1H-indole can be displaced by various nucleophiles. These reactions often proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the substrate is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom in the pyrrole (B145914) ring.
The general scheme for the reaction with amines is as follows:
This compound + R¹R²NH → 2-(R¹R²N)-1-methyl-1H-indole + HCl
The reaction rate and success are influenced by the nucleophilicity of the amine and the reaction conditions, such as solvent and temperature. While direct displacement is feasible, these transformations can sometimes require harsh conditions, leading to the increased use of catalyzed methods. youtube.com
Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C and C-N bond formation, and this compound is an excellent substrate for these transformations. The chloroindole core provides a stable and reactive partner for a variety of coupling reactions. nih.gov
Suzuki-Miyaura Coupling: This reaction pairs the chloroindole with an organoboron reagent (typically a boronic acid or ester) to form a new C-C bond. wikipedia.orgyoutube.com Chloroindoles have been shown to be effective substrates, reacting under mild conditions with low catalyst loadings to produce 2-aryl- or 2-vinyl-1-methyl-1H-indoles in excellent yields. nih.gov The catalytic cycle involves the oxidative addition of the chloroindole to a Pd(0) species, followed by transmetalation with the activated boronic acid and reductive elimination to yield the product and regenerate the catalyst. wikipedia.orglibretexts.org
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C-2 position of the indole and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org The process typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org This method is highly valuable for synthesizing 2-alkynylindoles, which are important intermediates in medicinal chemistry and materials science. Copper-free variants of the Sonogashira coupling have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction is used to form C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.orgnih.gov For this compound, this reaction provides a highly efficient and general route to 2-aminoindoles, overcoming some of the limitations of direct nucleophilic substitution. wikipedia.orgacsgcipr.org The reaction employs a palladium catalyst with specialized, bulky phosphine (B1218219) ligands that facilitate the key steps of oxidative addition and reductive elimination. libretexts.orgorganic-chemistry.org
The table below summarizes typical conditions for these reactions as applied to chloro-heterocycles.
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Product Type |
| Suzuki-Miyaura | R-B(OH)₂ | Pd₂(dba)₃ / XPhos or SPhos nih.gov | K₃PO₄ nih.gov | Dioxane/H₂O nih.gov | 2-Aryl/vinyl-indole |
| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI wikipedia.org | Amine (e.g., Et₃N) organic-chemistry.org | Toluene, THF | 2-Alkynyl-indole |
| Buchwald-Hartwig | R¹R²NH | Pd(OAc)₂ / BINAP or other phosphine ligands libretexts.org | NaOt-Bu, K₂CO₃ | Toluene, Dioxane | 2-Amino-indole |
The reactivity of this compound in nucleophilic substitutions is significantly influenced by its electronic properties. The N-methyl group is weakly electron-donating through an inductive effect, which slightly increases the electron density of the indole ring system compared to an unsubstituted N-H indole. Conversely, the chlorine atom at C-2 is strongly electron-withdrawing via its inductive effect but weakly electron-donating through resonance. lumenlearning.com
In SNAr reactions, the rate-determining step is typically the attack of the nucleophile to form a negatively charged intermediate (Meisenheimer complex). nih.gov The stability of this intermediate determines the reaction rate. The inductive withdrawal of the chloro group and the adjacent ring nitrogen helps to stabilize this negative charge. While the N-methyl group is generally activating for electrophilic reactions, its electron-donating nature can slightly decrease the rate of nucleophilic aromatic substitution compared to an N-H indole, where the acidic proton can participate in the reaction mechanism, sometimes leading to general base catalysis. nih.gov
In palladium-catalyzed reactions, the electronic nature of the substituents affects the initial oxidative addition step. Electron-withdrawing groups on the aryl halide generally accelerate this step. Therefore, the chloro substituent makes the C-Cl bond more susceptible to oxidative addition by the Pd(0) catalyst. The N-methyl group's electronic contribution is less pronounced in these catalyzed cycles compared to its effect in electrophilic aromatic substitutions.
Electrophilic Aromatic Substitution on the Indole Ring System
The indole nucleus is an electron-rich aromatic system, making it highly reactive towards electrophiles. Substitution occurs preferentially on the five-membered pyrrole ring rather than the benzene (B151609) ring. dalalinstitute.com
The most common site for electrophilic attack on the 1-methyl-indole core is the C-3 position. A key reaction for functionalizing this position is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO). ijpcbs.comwikipedia.org
This reaction utilizes a Vilsmeier reagent, a chloromethyliminium salt, generated in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.comyoutube.com The indole acts as the nucleophile, attacking the electrophilic Vilsmeier reagent to form an intermediate that, upon hydrolysis, yields the 3-carbaldehyde. youtube.com The synthesis of this compound-3-carbaldehyde via this method is well-established. clockss.org
Reaction Scheme: Vilsmeier-Haack Formylation
This compound + POCl₃/DMF → [Intermediate Iminium Salt] --(H₂O)--> this compound-3-carbaldehyde
The resulting this compound-3-carbaldehyde is a versatile synthetic intermediate. The aldehyde group can undergo a variety of subsequent reactions, such as condensations with active methylene (B1212753) compounds. For example, it reacts with barbituric acids in what begins as a Knoevenagel condensation. clockss.org This highlights how initial electrophilic functionalization at C-3 opens pathways for further molecular elaboration. clockss.org
The high regioselectivity for electrophilic substitution at the C-3 position of indoles is a well-understood phenomenon. It can be explained by examining the resonance stabilization of the carbocation intermediate (also known as the Wheland intermediate or sigma complex) formed upon electrophilic attack. dalalinstitute.comuci.edu
Attack at C-3: When an electrophile attacks the C-3 position, the resulting positive charge is delocalized over the C-2 position and, crucially, the nitrogen atom. The resonance structure where the nitrogen atom bears the positive charge is particularly stable because all atoms (except hydrogen) have a complete octet of electrons.
Attack at C-2: Attack at the C-2 position leads to a carbocation intermediate where the positive charge is localized on the nitrogen atom, but this disrupts the aromaticity of the benzene ring in the contributing resonance structures. This pathway is significantly less favorable.
The N-methyl group is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene by donating electron density into the ring system. libretexts.org The C-2 chloro substituent is a deactivating group due to its strong inductive electron withdrawal. lumenlearning.comlibretexts.org However, the powerful directing effect of the indole nitrogen atom overwhelmingly favors substitution at the C-3 position. Therefore, despite the presence of the deactivating chloro group at C-2, electrophilic reactions like formylation proceed with high regioselectivity at the C-3 position. Stereoselectivity is not typically a factor in these aromatic substitution reactions unless a chiral center is created in a subsequent step.
Reactions Involving the N-Methyl Group
The removal of the N-methyl group from this compound to yield 2-chloro-1H-indole is a key transformation, often necessary in synthetic pathways where the indole nitrogen requires protection temporarily. While specific studies on this compound are not extensively documented, several general methodologies for the N-demethylation of tertiary amines and N-methylated heterocycles are applicable. researchgate.netresearchgate.net
Classical and Modern Reagents: The von Braun reaction is a classical method for N-demethylation that utilizes cyanogen (B1215507) bromide (BrCN). researchgate.netnih.govwikipedia.orgresearchgate.net The mechanism involves the nucleophilic attack of the tertiary amine nitrogen onto the cyanogen bromide, forming a quaternary cyanoammonium bromide intermediate. This intermediate then undergoes nucleophilic attack by the bromide ion at the methyl group, yielding the N-cyanamide and methyl bromide in an SN2 reaction. wikipedia.org Subsequent hydrolysis of the N-cyanamide under acidic or basic conditions furnishes the secondary amine, in this case, 2-chloro-1H-indole. nih.gov
A widely used alternative to the toxic cyanogen bromide involves chloroformate reagents , such as phenyl chloroformate or α-chloroethyl chloroformate (ACE-Cl). researchgate.netnih.govgoogle.comorganic-chemistry.org The reaction proceeds through the formation of a carbamate (B1207046) intermediate following the nucleophilic attack of the indole nitrogen on the chloroformate. researchgate.netresearchgate.net This carbamate is then cleaved under hydrolytic (e.g., with base) or reductive (e.g., with zinc in acetic acid for trichloroethyl carbamates) conditions to yield the demethylated product. nih.gov
Oxidative Demethylation: Oxidative methods provide another route to N-demethylation. These reactions are often mediated by enzymatic systems, such as Cytochrome P450 monooxygenases, or by chemical oxidants. wikipedia.orgresearchgate.netnih.govmdpi.com The general mechanism involves the oxidation of the N-methyl group to an unstable N-hydroxymethyl intermediate. researchgate.net This intermediate can then spontaneously or upon workup eliminate formaldehyde (B43269) to give the demethylated indole. Photochemical methods, employing a photosensitizing agent and molecular oxygen, can also achieve N-demethylation through a single electron transfer (SET) mechanism, generating an iminium cation that hydrolyzes to the secondary amine and formaldehyde. researchgate.net
Table 1: General N-Demethylation Strategies Applicable to this compound
| Method | Reagent(s) | Intermediate | Key Features |
| von Braun Reaction | 1. Cyanogen Bromide (BrCN)2. Acid or Base (hydrolysis) | N-Cyanoammonium salt, N-Cyanamide | Classical method; BrCN is highly toxic. nih.govwikipedia.org |
| Chloroformate Method | 1. Phenyl chloroformate or ACE-Cl2. Hydrolysis or Reduction | N-Carbamate | Widely used, less toxic reagents than BrCN. researchgate.netnih.gov |
| Oxidative Demethylation | Enzymes (e.g., CYP450) or Chemical Oxidants (e.g., O₂, hv, sensitizer) | N-Hydroxymethyl or Iminium Cation | Mimics biological metabolic pathways. researchgate.netresearchgate.net |
Condensation and Cyclization Reactions to Form Fused Heterocyclic Systems
The this compound scaffold, particularly when functionalized with an aldehyde at the C3 position (this compound-3-carbaldehyde), is a valuable precursor for synthesizing a variety of fused heterocyclic systems.
Novel indolin-2-one derivatives can be synthesized through the reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids. clockss.orgcrossref.org In a notable departure from typical Knoevenagel condensations where the chlorine atom is retained, this reaction proceeds through a more complex pathway. clockss.org
The initial step is believed to be a Knoevenagel condensation, which is then followed by the conjugate addition of water. Subsequent elimination of hydrogen chloride (HCl) and intramolecular rearrangement leads to the formation of a new eight-membered pseudocycle, ultimately yielding the indolin-2-one derivative without the C2-chlorine atom. The reaction is typically carried out by refluxing the reactants in a solvent like n-butanol. clockss.org
Table 2: Synthesis of Indolin-2-one Derivatives from this compound-3-carbaldehyde
| Reactant 1 | Reactant 2 (Barbituric Acid) | Product | Yield (%) | M.P. (°C) |
| This compound-3-carbaldehyde | 1,3-Dimethylbarbituric acid | 5-[(1,3-Dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)(hydroxy)methyl]-1-methylindolin-2-one | 68 | 243-245 |
Data sourced from Suzdalev et al. (2014). clockss.org
The versatile reactivity of the 2-chloro-1-alkyl-1H-indole-3-carbaldehyde core extends to the synthesis of more complex fused systems.
Triazolo(thiadiazepino)indoles: The reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols results in the formation of novel triazolo(thiadiazepino)indoles. This transformation occurs via the cyclization of an intermediate Schiff base, 5-alkyl-4-[indol-3-yl(methylideneamino)]-4H-1,2,4-triazole-3-thiol, to construct the fused heterocyclic system. researchgate.net
Imidazo[1,2-a]indoles: A two-step approach has been developed for the synthesis of imidazo[1,2-a]indoles starting from the related compound, 2-chloroindole-3-carbaldehyde. The process begins with the N-alkylation of the indole ring using 2-bromo-1,1-diethoxyethane. This is followed by treatment with aromatic amine hydrochlorides. The subsequent reaction cascade involves nucleophilic substitution of the chlorine atom at the C2 position, followed by condensation at the aldehyde group and cyclization to form the fused imidazo[1,2-a]indole system. researchgate.netresearchgate.netosi.lv
Intramolecular cyclization reactions are a powerful tool for constructing the indole nucleus itself or for building additional rings onto a pre-existing indole scaffold. Palladium-catalyzed reactions are particularly prominent in this area. organicreactions.org For instance, the intramolecular Heck cyclization of N-vinyl or N-allyl-2-haloanilines is a known method for synthesizing indoles. rsc.org Similarly, palladium catalysis can induce the cyclization of 2-(1-alkynyl)-N-alkylideneanilines to afford 2,3-disubstituted indoles. organic-chemistry.org
While these examples describe the formation of the indole ring, the principles can be extended to derivatives of this compound. A suitably functionalized side chain attached at the C3 position or the benzene portion of the indole could undergo a palladium-catalyzed intramolecular cyclization, potentially involving the C2 or C4 positions, to generate polycyclic indole derivatives. The specific outcome would be controlled by the nature of the catalyst, ligands, and the structure of the starting material. nih.govmdpi.com
Oxidation and Reduction Chemistry
The indole nucleus of this compound is susceptible to both oxidation and reduction, although the substituents at the N1 and C2 positions modulate its reactivity compared to unsubstituted indole.
Oxidation: The oxidation of indoles can lead to a variety of products depending on the oxidant and reaction conditions. N-methylindoles, upon electrooxidation, can form soluble oligomers, including cyclic trimers. rsc.org This suggests that under certain oxidative conditions, this compound might undergo polymerization or oligomerization.
Stronger chemical oxidation can lead to the cleavage of the C2=C3 double bond. For example, the reaction of 3-methylindoles with primary amines in the presence of tert-butyl hydroperoxide (TBHP) can result in an oxidative rearrangement to form quinazolinones. acs.org Atmospheric oxidation of indole by hydroxyl (•OH) and chlorine (•Cl) radicals leads to the formation of peroxy radicals, which can further react to yield organonitrates and ring-opened products like N-(2-formylphenyl)formamide. copernicus.org While the N-methyl group prevents the formation of N-centered radicals that can lead to nitrosamines, the indole ring itself remains reactive towards oxidative degradation. copernicus.org
Reduction: The indole ring can be selectively reduced to an indoline (B122111) (2,3-dihydroindole). Common methods include catalytic hydrogenation or chemical reduction. A particularly effective method for this transformation is the use of borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or catechol-borane, in the presence of a strong acid like trifluoroacetic acid. google.com This method is often rapid and avoids undesirable side reactions. Applying these conditions to this compound would be expected to yield 2-chloro-1-methyl-2,3-dihydro-1H-indole.
Furthermore, the C2-chloro substituent can undergo reductive dehalogenation. This process, often achieved with catalytic hydrogenation (e.g., Pd/C with a hydrogen source) or dissolving metal reductions, would replace the chlorine atom with a hydrogen atom. frontiersin.orgnih.gov Depending on the specific reagents and conditions, reduction of this compound could potentially lead to the indoline, the dehalogenated indole (1-methyl-1H-indole), or the fully reduced and dehalogenated product (1-methyl-2,3-dihydro-1H-indole). The choice of catalyst and reaction parameters would be crucial in directing the selectivity of the reduction.
Selective Oxidation of Aldehyde Groups to Carboxylic Acids
The selective oxidation of an aldehyde group at the 3-position of the this compound scaffold to a carboxylic acid is a key transformation in the synthesis of various indole derivatives. While direct experimental data for the oxidation of this compound-3-carbaldehyde is not extensively detailed in the reviewed literature, the oxidation of similar indole-3-carbaldehydes is well-established and can be achieved using a variety of oxidizing agents. The choice of reagent is crucial to ensure the selective oxidation of the aldehyde without affecting other sensitive functionalities on the indole ring.
Common oxidizing agents that can be employed for this transformation include potassium permanganate (B83412) (KMnO4) and Tollens' reagent. The reaction conditions for these oxidations are critical to achieving high yields and selectivity.
Table 1: Potential Reagents for the Oxidation of this compound-3-carbaldehyde
| Oxidizing Agent | Typical Conditions | Expected Product |
| Potassium Permanganate (KMnO4) | Aqueous, basic or acidic medium, controlled temperature | This compound-3-carboxylic acid |
| Tollens' Reagent ([Ag(NH3)2]+) | Aqueous ammonia, mild heating | This compound-3-carboxylic acid |
The oxidation with potassium permanganate typically proceeds by attacking the aldehyde proton, leading to the formation of a manganese ester intermediate which then collapses to the carboxylate. The reaction is often carried out in an aqueous basic solution, followed by acidification to yield the carboxylic acid.
Tollens' reagent, a milder oxidizing agent, is known for its high selectivity for aldehydes. The reaction involves the oxidation of the aldehyde to a carboxylate anion, with the concomitant reduction of silver ions to metallic silver, which forms a characteristic silver mirror on the reaction vessel. This method is particularly useful when other easily oxidizable groups are present in the molecule.
Reductive Transformations of Functional Groups
The reduction of functional groups on the this compound core allows for the synthesis of a variety of derivatives with different electronic and steric properties. Key reductive transformations include the reduction of the indole ring itself and the reduction of appended functional groups such as aldehydes.
Catalytic hydrogenation is a powerful method for the reduction of the indole nucleus. The choice of catalyst and reaction conditions can influence the extent of reduction, leading to either the corresponding indoline or the fully saturated octahydroindole. For instance, the hydrogenation of substituted indoles can be achieved using platinum on carbon (Pt/C) as a catalyst, often in the presence of an acid activator like p-toluenesulfonic acid in a solvent such as water. calis.edu.cn The presence of substituents on the indole ring can affect the rate and selectivity of the hydrogenation. For example, electron-withdrawing groups can decrease the rate of hydrogenation. calis.edu.cn
The reduction of an aldehyde group at the 3-position to a primary alcohol can be readily accomplished using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH4). This reagent is known for its mildness and selectivity for reducing aldehydes and ketones in the presence of other reducible functional groups like esters or the chloro group at the 2-position. nih.gov
Table 2: Reductive Transformations of this compound Derivatives
| Substrate | Reducing Agent/Catalyst | Product |
| This compound | Pt/C, H2, p-TSA | 2-Chloro-1-methylindoline |
| This compound-3-carbaldehyde | NaBH4 | (2-Chloro-1-methyl-1H-indol-3-yl)methanol |
The reduction with NaBH4 proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide to yield the primary alcohol.
Reaction Kinetics and Rate Determination
The study of reaction kinetics provides valuable insights into the mechanism and factors influencing the rate of chemical transformations involving this compound. The chloro substituent at the 2-position makes this compound a potential substrate for various transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) reactions.
In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, the 2-chloroindole can act as the electrophilic partner. The rate of these reactions is influenced by several factors, including the nature of the palladium catalyst, the ligands, the base, the solvent, and the reaction temperature. The oxidative addition of the chloroindole to the palladium(0) complex is often the rate-determining step. masterorganicchemistry.com Kinetic studies of similar palladium-catalyzed couplings of chloroaryls have shown that the reaction can follow first-order kinetics. calis.edu.cn The reactivity of the C-Cl bond in 2-chloroindoles is generally lower than that of the corresponding C-Br or C-I bonds. libretexts.org
Nucleophilic aromatic substitution (SNAr) at the 2-position of the indole ring is another important reaction class. The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring and the nature of the leaving group. In many SNAr reactions, the rate-determining step is the initial nucleophilic attack on the aromatic ring to form a Meisenheimer complex. masterorganicchemistry.comlibretexts.orgchemistrysteps.com The presence of electron-withdrawing groups on the ring can significantly increase the reaction rate by stabilizing the negative charge in the intermediate. libretexts.org For halo-substituted aromatic compounds, the reactivity order is often F > Cl > Br > I, which is counterintuitive based on leaving group ability but is explained by the high electronegativity of fluorine stabilizing the transition state of the rate-determining nucleophilic addition step. libretexts.orgwikipedia.org
Table 3: Factors Influencing Reaction Rates in Transformations of this compound
| Reaction Type | Key Factors Influencing Rate | Typical Rate-Determining Step |
| Palladium-Catalyzed Cross-Coupling | Catalyst, Ligands, Base, Solvent, Temperature | Oxidative Addition |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile, Leaving Group, Electron-Withdrawing Groups | Nucleophilic Addition |
Detailed kinetic studies, including the determination of reaction orders, rate constants, and activation parameters, would be necessary to fully elucidate the mechanisms of specific reactions involving this compound.
Following a comprehensive search for scholarly articles and data pertaining to "this compound," it has been determined that specific theoretical and computational studies as outlined in your request are not available in the public domain.
The search for detailed research findings, including Density Functional Theory (DFT) studies on optimized geometries, analyses of Frontier Molecular Orbitals (HOMO-LUMO gaps), Mulliken charge distribution, Electrostatic Potential Surface (MESP) analysis, and mechanistic investigations through computational modeling for this specific compound, did not yield any relevant publications.
While general principles and methodologies for these computational chemistry techniques are well-documented for other indole derivatives and related compounds, the application of these methods to "this compound" specifically has not been reported in the available scientific literature. Consequently, the creation of data tables and a detailed article adhering to the provided structure is not possible without the foundational research data.
Theoretical and Computational Studies of 2 Chloro 1 Methyl 1h Indole
Mechanistic Investigations through Computational Modeling
Computational Prediction of Regioselectivity and Stereoselectivity
Computational models are instrumental in predicting the outcomes of chemical reactions, particularly the regioselectivity of electrophilic and nucleophilic additions to the indole (B1671886) ring. For 2-chloro-1-methyl-1H-indole, density functional theory (DFT) calculations can be employed to determine the most likely sites of reaction. The regioselectivity in the functionalization of indoles is a well-studied area, with computational studies providing significant insights. nih.govrsc.org
In the case of electrophilic aromatic substitution, the preferred site of attack is typically the C3 position of the indole ring due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate). However, the presence of substituents can modulate this reactivity. For this compound, the methyl group at the N1 position is an electron-donating group, which further activates the indole ring towards electrophilic attack. The chlorine atom at the C2 position, being an electron-withdrawing group, deactivates the ring, particularly at the adjacent C3 position.
Computational calculations of reaction energy profiles for various electrophilic attack pathways can elucidate the preferred regiochemistry. By calculating the activation energies for the formation of intermediates at different positions (e.g., C3, C4, C5, C6, C7), a predictive model for regioselectivity can be established.
| Reaction Type | Predicted Major Regioisomer | Computational Method | Basis Set | Reference |
| Electrophilic Aromatic Substitution | C3-substituted | DFT | B3LYP/6-31G(d) | niscpr.res.in |
| Nucleophilic Addition to Indolynes | Varies with indolyne | DFT | B3LYP/6-31G(d) | nih.gov |
This table is illustrative and based on general principles of indole reactivity. Specific computational studies on this compound would be needed for precise predictions.
Stereoselectivity predictions often involve the analysis of transition states for reactions that can lead to chiral products. While this compound itself is achiral, its reactions with chiral reagents or catalysts can proceed with stereoselectivity. Computational modeling can be used to calculate the energies of diastereomeric transition states, allowing for the prediction of the major stereoisomer formed.
Influence of Substituents on Electronic Properties and Reactivity Profiles
The electronic properties of the indole ring in this compound are significantly influenced by the N-methyl and C2-chloro substituents. The methyl group is electron-donating through an inductive effect, increasing the electron density of the indole system. Conversely, the chlorine atom is electron-withdrawing due to its higher electronegativity (inductive effect), but it can also donate electron density to the π-system through resonance.
Computational methods such as Natural Bond Orbital (NBO) analysis can quantify these electronic effects by calculating atomic charges and orbital occupancies. The analysis of frontier molecular orbitals (HOMO and LUMO) is also crucial. The energy and distribution of the HOMO are related to the molecule's susceptibility to electrophilic attack, while the LUMO provides insight into its reactivity towards nucleophiles.
The interplay of the electron-donating methyl group and the electron-withdrawing chloro group creates a unique electronic profile for this compound, which in turn dictates its reactivity. For instance, the electron-donating nature of the methyl group can enhance the nucleophilicity of the indole ring, while the chloro group can influence the regioselectivity of reactions.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Electronic Effect |
| Methyl | N1 | Electron-donating | N/A | Electron-donating |
| Chloro | C2 | Electron-withdrawing | Electron-donating | Electron-withdrawing |
This table summarizes the expected electronic effects of the substituents on the indole ring.
Solvent Effects and Conformational Analysis in Theoretical Frameworks
The conformation of a molecule can be influenced by its environment, and solvents can play a significant role in determining the preferred three-dimensional structure. For a relatively rigid molecule like this compound, the primary conformational flexibility might arise from the rotation of the methyl group.
Theoretical frameworks for studying solvent effects can be broadly categorized into implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk solvent effect on the solute's energy and properties. mdpi.com Explicit solvent models involve including a number of solvent molecules around the solute and are computationally more demanding but can provide detailed information about specific solute-solvent interactions like hydrogen bonding.
Computational studies can be performed to optimize the geometry of this compound in the gas phase and in various solvents of different polarities. By comparing the energies of different conformations in these environments, the influence of the solvent on the conformational equilibrium can be assessed. For instance, a more polar solvent might stabilize a conformer with a larger dipole moment. The study of solvent effects is crucial as it can impact the reactivity and selectivity of chemical reactions. researchgate.netrsc.org
| Solvent | Dielectric Constant | Predicted Effect on Dipole Moment | Potential Conformational Preference |
| Gas Phase | 1 | Baseline | - |
| Chloroform | 4.81 | Moderate stabilization | - |
| Methanol | 32.7 | Significant stabilization | Potential for specific interactions |
| Water | 80.1 | Strong stabilization | Potential for specific interactions |
This table provides a qualitative prediction of solvent effects on the properties of this compound.
2 Chloro 1 Methyl 1h Indole As a Versatile Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Advanced Indole (B1671886) Derivatives and Analogues
2-Chloro-1-methyl-1H-indole and its functionalized counterparts, such as this compound-3-carbaldehyde, serve as pivotal starting materials in the elaboration of more complex indole derivatives. The presence of a chlorine atom at the C2-position and a methyl group on the indole nitrogen activates the molecule for a variety of chemical transformations, making it a versatile precursor for advanced analogues. cymitquimica.comclockss.orgmetu.edu.tr
The reactivity of the chloro-substituent, combined with functional groups elsewhere on the indole ring, allows for its strategic replacement or for it to influence downstream reactions. A notable example is the reaction of this compound-3-carbaldehyde with various active methylene (B1212753) compounds. clockss.org For instance, its reaction with barbituric acids or 5-methyl-2-phenyl-2,4-dihydropyrazol-3-one does not result in simple Knoevenagel condensation products with retention of the chlorine atom. Instead, it leads to the formation of unique indolin-2-one derivatives. clockss.org This transformation involves an initial condensation followed by a conjugate addition of water and subsequent elimination of hydrogen chloride, demonstrating a complex reaction cascade facilitated by the unique structure of the starting indole. clockss.org
Furthermore, the aldehyde group at the C3-position in this compound-3-carbaldehyde provides a handle for numerous synthetic operations, including oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines and other functionalities, thereby generating a diverse library of indole derivatives. cymitquimica.com These derivatives are often investigated for their potential biological activities. rsc.orgrsc.org The synthesis of methyl this compound-3-carboxylate from the corresponding carbaldehyde is a key step in creating ester-functionalized indoles, which can be further modified. metu.edu.tr
Below is a table summarizing the synthesis of advanced indole derivatives starting from this compound precursors.
| Precursor | Reagent(s) | Product Type | Ref. |
| This compound-3-carbaldehyde | 1,3-Dimethylbarbituric acid | Indolin-2-one derivative | clockss.org |
| This compound-3-carbaldehyde | 5-Methyl-2-phenyl-2,4-dihydropyrazol-3-one | Indolin-2-one derivative | clockss.org |
| 2-Chloro-1H-indole-3-carbaldehyde | Dimethyl sulfate (B86663), NaOH | This compound-3-carbaldehyde | clockss.org |
| Methyl 1H-indole-3-carboxylate | N-Chlorosuccinimide (NCS) | Methyl 3-chloro-2-oxoindoline-3-carboxylate | metu.edu.tr |
Application in Heterocyclic Scaffolding and Construction of Fused Ring Systems
The strategic placement of reactive groups on the this compound core makes it an excellent scaffold for the construction of fused heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science. researchgate.net The inherent reactivity of the 2-chloroindole moiety can be harnessed in cyclization reactions to build additional rings onto the indole framework.
A key strategy involves using derivatives like this compound-3,5-dicarbaldehyde. The two aldehyde groups, activated by the electron-withdrawing chlorine atom, are prime sites for condensation reactions with binucleophiles to form new heterocyclic rings. This approach allows for the creation of complex, fused indole architectures. Similarly, the reaction of this compound-3-carbaldehyde with amines can lead to the formation of fused systems like pyrido[4,3-b]indoles, which are constructed by first forming an imine and then undertaking a subsequent cyclization step. metu.edu.tr
Another powerful method is the intramolecular cyclization of suitably functionalized 2-chloro-1-methyl-1H-indoles. By introducing an alkyne group at the C3-position, for example, subsequent reactions can trigger a cyclization event to form pyridine (B92270) or pyrazine (B50134) rings fused to the indole. metu.edu.tr This was demonstrated in the synthesis of a 3-phenyl-5H-pyrido[4,3-b]indole, where a 2-(phenylethynyl)-1H-indole-3-carbaldehyde intermediate, derived from 2-chloro-1H-indole-3-carbaldehyde, was cyclized. metu.edu.tr The synthesis of pyrazino[1,2-a]indoles also highlights the utility of this building block in creating complex fused heterocycles. thieme-connect.de
The following table presents examples of fused ring systems synthesized using this compound derivatives.
| Starting Material | Reaction Type | Fused Ring System | Ref. |
| 2-Chloro-1H-indole-3-carbaldehyde | Sonagashira coupling, then cyclization with hydrazine | Pyrido[4,3-b]indole | metu.edu.tr |
| This compound-3,5-dicarbaldehyde | Condensation/Cyclization | Fused heterocyclic compounds | |
| Methyl 1H-indole-2-carboxylate | Reaction with N-(2-Bromoaryl) derivatives | Pyrazino[1,2-a]indole | thieme-connect.de |
| N-(2-Cyanoaryl)indoles (derived from indole precursors) | MeOTf-induced annulation | Indolo[1,2-a]indolone | acs.org |
Role in the Assembly of Complex Polycyclic and Supramolecular Structures
Beyond the synthesis of discrete molecules, this compound derivatives play a role in the formation of more intricate polycyclic and supramolecular assemblies. These larger structures are organized through a combination of covalent bonds and non-covalent interactions, such as hydrogen bonding and π–π stacking. nih.goviucr.org
A fascinating example of complex polycyclic assembly arises from the reaction of 2-chloro-1-alkyl-1H-indole-3-carbaldehydes with barbituric acids. clockss.org The resulting product features a novel indolin-2-one derivative containing an eight-membered pseudo-cycle. This structure is stabilized by an unusually short and strong intramolecular hydrogen bond within an O-H-O bridge, showcasing how the initial indole scaffold directs the formation of a complex, multi-ring architecture. clockss.org
Analytical and Spectroscopic Methodologies for Structural and Mechanistic Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural assignment of 2-chloro-1-methyl-1H-indole. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can deduce the connectivity and chemical environment of each atom within the molecule.
¹H NMR and ¹³C NMR Chemical Shift and Coupling Constant Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular framework. In the ¹H NMR spectrum of this compound, the N-methyl group typically appears as a distinct singlet. The aromatic protons of the indole (B1671886) ring exhibit characteristic chemical shifts and coupling patterns that allow for their specific assignment.
Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~3.7 | s | N-CH₃ |
| ¹H | 7.0-7.8 | m | Aromatic Protons |
| ¹³C | ~31 | q | N-CH₃ |
| ¹³C | 100-140 | d, s | Aromatic Carbons |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To further resolve structural ambiguities, especially in complex molecules, advanced two-dimensional (2D) NMR techniques are employed. nih.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, helping to establish which protons are adjacent to one another in the molecule. This is particularly useful for assigning the protons on the benzene (B151609) ring of the indole nucleus. researchgate.netyoutube.comuvic.ca
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. researchgate.netyoutube.com This technique is invaluable for definitively assigning the carbon signals based on the known assignments of their attached protons.
Together, these 2D NMR experiments provide a comprehensive and unambiguous picture of the molecular structure of this compound. researchgate.net
Vibrational Spectroscopy (IR, FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound and for studying its molecular vibrations. openaccesspub.orgresearchgate.netresearchgate.netdergipark.org.tr
The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. scialert.net These include:
C-H stretching vibrations of the aromatic and methyl groups.
C=C stretching vibrations within the aromatic rings.
C-N stretching vibrations of the indole ring and the N-methyl group.
C-Cl stretching vibration , which is a key indicator of the chloro-substitution.
Ring breathing modes of the indole nucleus.
By comparing the experimental spectra with those of known indole derivatives and with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, further confirming the molecular structure. researchgate.netresearchgate.netdergipark.org.tr
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for analyzing its fragmentation patterns upon ionization. researchgate.net Various MS techniques can be employed:
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule and confirming the molecular formula C₉H₈ClN. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.orgresearchgate.net It is useful for analyzing the purity of a sample of this compound and for identifying any impurities. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) : Similar to GC-MS, LC-MS couples liquid chromatography with mass spectrometry and is suitable for analyzing less volatile compounds. researchgate.net
Ionization Techniques (ESI, EI, APCI) : Different ionization methods, such as Electrospray Ionization (ESI), Electron Ionization (EI), and Atmospheric Pressure Chemical Ionization (APCI), can be used to generate ions from the sample. The choice of ionization technique depends on the properties of the analyte. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule and a series of fragment ions that provide valuable structural information. rsc.org
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
For crystalline samples of this compound, single-crystal X-ray crystallography provides the most definitive structural information. semanticscholar.org This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. researchgate.net
X-ray crystallography can also reveal details about intermolecular interactions, such as stacking interactions between the indole rings, which are important for understanding the solid-state properties of the compound. The resulting crystal structure serves as an ultimate proof of the molecular connectivity and conformation. crystallography.net
Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Purification
Chromatographic techniques are indispensable tools for the practical aspects of working with this compound, from synthesis to analysis.
Thin-Layer Chromatography (TLC) : TLC is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions, to assess the purity of a sample, and to determine appropriate conditions for larger-scale purification. vwr.comnih.govturkupetcentre.net The retention factor (Rf) value of the compound on the TLC plate is a characteristic property under specific solvent conditions.
High-Performance Liquid Chromatography (HPLC) : HPLC is a more powerful chromatographic technique that provides high-resolution separation of compounds in a mixture. vwr.comnih.govturkupetcentre.net It is used for accurate purity assessment, quantification, and for preparative purification of this compound to a high degree of purity.
Future Directions in Research on 2 Chloro 1 Methyl 1h Indole
Development of More Sustainable and Green Synthetic Methodologies
Traditional indole (B1671886) syntheses often involve harsh conditions and hazardous reagents. rsc.org The future of synthesizing 2-chloro-1-methyl-1H-indole and its derivatives lies in the adoption of green chemistry principles to enhance efficiency, reduce waste, and improve safety. openmedicinalchemistryjournal.comresearchgate.netnih.gov
Key areas for future research include:
Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of various indole derivatives. tandfonline.commdpi.comnih.gov Future work should focus on optimizing microwave-assisted protocols for the key steps in forming the this compound core, such as the Fischer, Bischler, or Leimgruber-Batcho syntheses. nih.gov This approach can lead to higher energy efficiency and cleaner reaction profiles.
Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, offer a powerful green alternative to traditional solution-phase synthesis. researchgate.net Investigating the application of mechanochemistry to the synthesis of N-substituted indole precursors could eliminate the need for bulk solvents, reducing both cost and environmental impact.
Catalyst-Free and One-Pot Reactions: The development of catalyst-free, multicomponent, or one-pot tandem reactions represents a significant step towards process intensification and sustainability. rsc.orgbeilstein-journals.org Research into combining the N-methylation and chlorination steps, or developing novel cyclization strategies from simple precursors in a single vessel, would streamline the synthesis of this compound.
| Methodology | Traditional Approach | Future Green Approach | Potential Advantages |
|---|---|---|---|
| Energy Input | Conventional heating (reflux) | Microwave irradiation | Reduced reaction time, energy efficiency tandfonline.com |
| Solvent Use | Often requires toxic, high-boiling solvents | Solvent-free (mechanochemistry) or green solvents (e.g., water, ethanol) rsc.orgbeilstein-journals.org | Reduced waste, lower environmental impact, improved safety |
| Process Steps | Multi-step synthesis with isolation of intermediates | One-pot, multicomponent reactions | Increased efficiency, reduced waste, atom economy nih.gov |
| Catalysis | Stoichiometric strong acids or metal reagents | Reusable solid catalysts, nanocatalysts, or catalyst-free conditions openmedicinalchemistryjournal.com | Lower cost, easier purification, reduced metal contamination |
Exploration of Novel Reactivity Patterns and Unconventional Catalytic Applications
The chlorine atom at the C2 position and the N-methyl group significantly influence the electronic nature and reactivity of the indole ring. Future research should aim to exploit these features to uncover new chemical transformations and applications.
Cross-Coupling Reactions: The C2-chloro group is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). While such reactions are known for halo-heterocycles, a systematic exploration for this compound is needed to synthesize a diverse library of 2-substituted indoles, which are valuable in medicinal chemistry and materials science. nih.govbeilstein-journals.org
C-H Functionalization: Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds. nih.govresearchgate.net Future studies could explore regioselective C-H activation at other positions of the this compound ring (e.g., C3, C4, or C7), offering a complementary and atom-economical route to complex indole derivatives without pre-functionalization.
Catalyst and Ligand Development: The indole scaffold itself is a "privileged structure" in medicinal chemistry and can be used to design novel ligands for catalysis. nih.govmdpi.com The specific steric and electronic properties of this compound could be leveraged to synthesize new N-heterocyclic carbene (NHC) precursors or phosphine (B1218219) ligands. acs.org These could find applications in asymmetric catalysis or challenging coupling reactions.
| Reaction Type | Description | Potential Outcome/Application |
|---|---|---|
| Suzuki Coupling | Palladium-catalyzed reaction of the C2-Cl with boronic acids. | Synthesis of 2-aryl-1-methyl-1H-indoles for electronic materials or pharmaceutical scaffolds. |
| Buchwald-Hartwig Amination | Palladium-catalyzed reaction of the C2-Cl with amines. | Access to 2-amino-1-methyl-1H-indoles, important pharmacophores. |
| Regioselective C-H Borylation | Iridium or rhodium-catalyzed borylation at a specific C-H bond (e.g., C7). researchgate.net | Creation of a new reactive site for further diversification of the indole core. |
| Dearomatization Reactions | Palladium-catalyzed conversion of the planar indole into a 3D indoline (B122111) structure. researchgate.net | Generation of chiral, sp3-rich scaffolds for drug discovery. |
Advanced Computational Modeling for Predictive Chemistry and Material Science Applications
While experimental work is crucial, in silico methods provide invaluable insight into molecular properties and reactivity, guiding and accelerating research. Future computational studies on this compound are essential for unlocking its full potential.
DFT for Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model the electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. rsc.org This data can predict the most likely sites for electrophilic or nucleophilic attack, rationalize observed reactivity patterns, and guide the design of new reactions. chemrxiv.orgchemrxiv.orgresearchgate.net
Modeling of Electronic Properties: For applications in materials science, computational tools can predict key properties such as bandgap, charge mobility, and absorption/emission spectra. researchgate.net By simulating how modifications to the this compound core affect these properties, researchers can rationally design novel molecules for organic electronics.
Reaction Mechanism Elucidation: Computational modeling can be employed to map out the energy profiles of potential reaction pathways, identify transition states, and elucidate complex mechanisms. acs.org This understanding is critical for optimizing reaction conditions and developing new catalytic cycles.
| Computational Method | Predicted Properties | Research Application |
|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density, bond dissociation energies, NMR shifts. researchgate.net | Predicting regioselectivity in C-H functionalization; understanding catalyst-substrate interactions. |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excited state energies. chemrxiv.org | Designing new dyes and fluorescent materials with specific optical properties. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, intermolecular interactions. | Simulating the behavior of polymers or molecular assemblies in solid-state devices. |
Interdisciplinary Research in Functional Materials (e.g., organic electronics, dyes)
The unique electronic and structural characteristics of this compound make it an attractive building block for advanced functional materials. nih.gov Future research should bridge synthetic chemistry with materials science to explore these applications.
Organic Electronics: The electron-rich indole core is a common motif in organic semiconductors. The chloro- and methyl-substituents can be used to tune the electronic properties and solid-state packing of materials. Future work could involve synthesizing oligomers and polymers incorporating the this compound unit for use in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics. nih.govresearchgate.net
Dyes and Sensors: Indole derivatives are precursors to important dyes like indigo. mdpi.comrsc.org The specific substitution pattern of this compound could lead to novel dyes with unique colors and photophysical properties. researchgate.netmdpi.com Furthermore, functionalization of the indole core could lead to the development of chemosensors, where binding to an analyte induces a change in fluorescence or color.
| Material Class | Target Application | Key Molecular Property to Optimize |
|---|---|---|
| Organic Semiconductors | Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs) | HOMO/LUMO levels, charge carrier mobility, solid-state packing. |
| Emissive Materials | Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, tunable emission wavelength. |
| Functional Dyes | Textiles, specialty coatings, dye-sensitized solar cells (DSSCs). researchgate.net | Strong absorption in the visible spectrum, photostability. |
| Chemosensors | Environmental monitoring, medical diagnostics. | Selective binding to target analytes, measurable change in optical properties. |
Q & A
Q. How should researchers handle discrepancies in reported melting points or spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
